molecular formula C22H18F3N3O3S2 B2430685 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 877655-25-9

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2430685
CAS No.: 877655-25-9
M. Wt: 493.52
InChI Key: SZJUSHGWODKKKZ-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S2 and its molecular weight is 493.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-31-14-6-4-5-13(11-14)28-20(30)19-17(9-10-32-19)27-21(28)33-12-18(29)26-16-8-3-2-7-15(16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJUSHGWODKKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Thieno[3,2-d]pyrimidine
  • Functional Groups : Methoxyphenyl group, trifluoromethyl group, and thioether linkage.

This unique combination of functional groups contributes to its biological activity by enhancing lipophilicity and enabling interactions with biological targets.

Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many thieno derivatives act as inhibitors of key enzymes involved in cancer proliferation and survival pathways. For instance, they may inhibit topoisomerases or other kinases critical for DNA replication and repair processes.
  • Antimicrobial Activity : Some studies suggest that related compounds demonstrate antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli . The thioether moiety may play a role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related derivatives:

Activity Tested Compound IC50/Minimum Inhibitory Concentration (MIC) Reference
AnticancerThieno derivativesIC50 = 14.1 μmol/L (Topo I inhibition)
AntibacterialRelated compoundsMIC = 16 μg/mL against E. coli
AntioxidantSimilar compoundsSC50 = 40.4 μg/mL (DPPH scavenging)
Enzyme Inhibition (PARP)Benzimidazole derivativesIC50 = 25 μmol/L (PARP inhibition)

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA .
  • Antibacterial Activity : In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The cyclocondensation of 2-amino-3-carboxyethylthiophene derivatives with urea or thiourea analogs under basic conditions forms the pyrimidinone ring. For example, reacting 2-amino-3-carboethoxy-4,5-disubstituted thiophenes with aryl isothiocyanates in pyridine yields thieno[3,2-d]pyrimidin-4-ones. Key parameters include:

Reaction Component Conditions Yield
2-Amino-3-carboethylthiophene Reflux in ethanol with KOH 75–85%
Thiourea derivatives Microwave irradiation (150°C, 20 min) 88%

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields.

Functionalization at Position 3

Introducing the 3-methoxyphenyl group requires nucleophilic substitution or palladium-catalyzed coupling. A patented method involves reacting 2,4-dichlorothieno[3,2-d]pyrimidine with 3-methoxyphenol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. This step achieves selective substitution at position 4, leaving position 2 available for subsequent thiolation.

The introduction of a thiol group at position 2 enables the attachment of the acetamide moiety. Two strategies are prevalent:

Direct Thiolation with Hydrogen Sulfide

Treatment of 2-chlorothieno[3,2-d]pyrimidin-4-one with NaSH in DMSO at 120°C replaces the chlorine atom with a thiol group. However, this method suffers from low yields (50–60%) due to side reactions.

Thiourea-Mediated Thiolation

A more efficient approach involves reacting the 2-chloro intermediate with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, 60°C). This method achieves yields exceeding 80%:

$$
\text{2-Chloro intermediate} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{2-Thiourea adduct} \xrightarrow{\text{HCl}} \text{2-Thiol derivative}
$$

Synthesis of the Acetamide Side Chain

The N-(2-(trifluoromethyl)phenyl)acetamide side chain is prepared via acetylation of 2-(trifluoromethyl)aniline:

Acetylation of 2-(Trifluoromethyl)Aniline

Reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) yields 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide. Optimal conditions include:

Parameter Value
Temperature 0–5°C (ice bath)
Molar ratio (Aniline:ClCH₂COCl) 1:1.2
Yield 92%

This intermediate is critical for subsequent coupling with the thiolated thienopyrimidine.

Coupling of Thiol and Acetamide Moieties

The final step involves forming a disulfide bond between the thiolated thienopyrimidine and the chloroacetamide derivative. Two methods are employed:

Oxidative Coupling

Using iodine in ethanol as an oxidizing agent facilitates disulfide bond formation:

$$
\text{2-Thiol derivative} + \text{2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide} \xrightarrow{\text{I₂, EtOH}} \text{Target compound}
$$

Conditions :

  • Temperature: 25°C
  • Reaction time: 12 hours
  • Yield: 65–70%

Nucleophilic Substitution

Alternatively, the thiol group displaces the chlorine atom in the acetamide under basic conditions (e.g., K₂CO₃ in DMF):

$$
\text{2-Thiol derivative} + \text{ClCH₂CONH-Ar} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}
$$

Optimized Parameters :

  • Temperature: 80°C
  • Reaction time: 6 hours
  • Yield: 85%

Purification and Characterization

Final purification is achieved via recrystallization from a mixed acetone/water solvent system, enhancing purity to >99%. Key characterization data includes:

Property Value
Melting point 204–205°C
HPLC purity 99.1%
Molecular formula C₂₂H₁₈F₃N₃O₃S₂
Molecular weight 493.5 g/mol

Industrial-Scale Considerations

Patented methods emphasize avoiding column chromatography by employing telescoped reactions and solvent-mediated crystallizations. For example, using N,N-dimethylacetamide (DMA) and isopropanol as co-solvents reduces viscosity, facilitating large-scale mixing and filtration.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitutions at positions 2 and 4 of the thienopyrimidine core require precise control of reaction conditions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMA) improve reaction rates but complicate waste management. Switching to cyclopentyl methyl ether (CPME) offers a greener alternative.
  • Catalyst Development : Copper-catalyzed coupling reactions could streamline steps but remain unexplored for this compound.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with functionalized thieno[3,2-d]pyrimidin-4-one intermediates. Key steps include:

  • Step 1: Condensation of 3-methoxyphenyl-substituted thienopyrimidinone with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
  • Step 2: Coupling with 2-(trifluoromethyl)phenyl acetamide via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt .
    To improve yields (>70%):
  • Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
  • Control temperature during cyclization (80–100°C) to minimize side-product formation .
  • Purify intermediates via column chromatography or recrystallization .

What analytical methods are critical for confirming the compound’s structural integrity?

Level: Basic
Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the thienopyrimidine core (δ 6.0–7.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 507.51) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers design experiments to evaluate its biological activity?

Level: Basic
Answer:
Focus on enzyme inhibition assays and cellular models:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

How should conflicting data on reaction yields or biological activity be resolved?

Level: Advanced
Answer:
Address discrepancies through:

  • Reaction Reproducibility: Verify solvent purity (e.g., anhydrous DMF) and reagent stoichiometry .
  • Biological Replicates: Conduct dose-response curves in triplicate, accounting for batch-to-batch compound variability .
  • Meta-Analysis: Compare data with structurally similar thienopyrimidine derivatives (e.g., ZINC2719983) to identify outliers .

What computational strategies predict binding modes with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., VEGFR-2). Key residues: Lys868 (hydrogen bonding) and Phe1047 (π-π stacking) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models: Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on activity .

How does this compound compare to analogs with modified substituents?

Level: Advanced
Answer:

Modification Impact Source
3-Methoxyphenyl → 4-Chlorophenyl Increased hydrophobicity improves membrane permeability but reduces solubility .
Trifluoromethyl → Nitro Enhances electron-withdrawing effects, boosting kinase inhibition .
Thioether → Sulfone Reduces metabolic instability but may decrease binding affinity .

What strategies optimize reaction conditions for scale-up synthesis?

Level: Advanced
Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .

How can ADME properties be assessed preclinically?

Level: Advanced
Answer:

  • Permeability: Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂ .
  • Plasma Protein Binding: Use ultrafiltration assays; >90% binding may limit free drug availability .

What mechanistic studies elucidate its enzyme inhibition?

Level: Advanced
Answer:

  • Kinetic Analysis: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

How do environmental factors influence compound stability?

Level: Advanced
Answer:

  • Photodegradation: Expose to UV light (254 nm) and monitor decomposition via HPLC; use amber vials for storage .
  • Hydrolytic Stability: Test in buffers (pH 1–10) to identify labile bonds (e.g., acetamide hydrolysis at pH >9) .
  • Oxidative Resistance: Treat with H₂O₂ to simulate metabolic oxidation; stabilize with antioxidants like BHT .

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